molecular formula C₂₉H₅₆N₄O₄Si₃ B1140140 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine CAS No. 147212-86-0

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine

Cat. No.: B1140140
CAS No.: 147212-86-0
M. Wt: 609.04
InChI Key:
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Description

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₅₆N₄O₄Si₃ and its molecular weight is 609.04. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

In medicinal chemistry, compounds with imidazole and pyridine scaffolds, similar to the one described, are known for their pharmacological significance. For instance, imidazole derivatives have been extensively reviewed for their antitumor activities, indicating the potential of these compounds in cancer therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). Similarly, pyridoxal 5'-phosphate (PLP), a compound related to pyridine chemistry, plays a crucial role in enzyme reactions, highlighting the importance of understanding its hydrogen bonds and protonation states for drug development (Limbach, H., Chan-Huot, M., Sharif, S., Tolstoy, P., Shenderovich, I., Denisov, G., & Toney, M., 2011).

Synthetic Biology

In synthetic biology, the development of unnatural base pairs, such as those incorporating imidazole-like structures, opens new avenues for expanding the genetic code, thereby enabling the synthesis of novel proteins and therapeutic agents. The research on unnatural base pairs consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, for example, demonstrates the potential of these compounds in enhancing the capabilities of synthetic biology (Saito-Tarashima, N., & Minakawa, N., 2018).

Antibacterial Agents

The emergence of multi-drug resistant bacterial infections poses a significant challenge to public health, necessitating the development of novel antibacterial agents. Imidazopyridine-based derivatives, such as those related to the compound , have shown promise as potential inhibitors against bacterial infections, indicating their importance in addressing antibiotic resistance (Sanapalli, B. K. R., Ashames, A., Sigalapalli, D. K., Shaik, A., Bhandare, R., & Yele, V., 2022).

Mechanism of Action

Mode of Action

It is known that amines can interact with various biological targets through hydrogen bonding, ionic interactions, and van der waals forces . The specific interactions of this compound with its targets would depend on the chemical environment and the nature of the target molecules.

Biochemical Pathways

Amines are known to be involved in a wide range of biochemical processes, including neurotransmission, protein synthesis, and cellular metabolism . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGOMPJANKBXFD-IGGXFAESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N4O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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